N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
CAS No.: 900296-94-8
Cat. No.: VC7064006
Molecular Formula: C13H9F4N5
Molecular Weight: 311.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900296-94-8 |
|---|---|
| Molecular Formula | C13H9F4N5 |
| Molecular Weight | 311.244 |
| IUPAC Name | N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C13H9F4N5/c1-7-6-10(19-9-4-2-8(14)3-5-9)22-12(18-7)20-11(21-22)13(15,16)17/h2-6,19H,1H3 |
| Standard InChI Key | WUDHDIGZLDKWCJ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)F)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a triazolopyrimidine core, a bicyclic system comprising a triazole ring fused to a pyrimidine ring. At position 2 of the triazole moiety, a trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, while a methyl group at position 5 and a 4-fluorophenylamine substituent at position 7 complete the substitution pattern. This arrangement creates a planar, aromatic system with polarized regions conducive to intermolecular interactions.
Table 1: Key Physicochemical Parameters
The trifluoromethyl group significantly influences lipophilicity, as evidenced by the predicted LogP of 3.2, suggesting moderate membrane permeability. The planar structure and nitrogen-rich framework may facilitate binding to enzymatic active sites, particularly those accommodating aromatic stacking interactions.
Spectroscopic Characterization
While experimental spectral data for this compound remains unpublished, analogous triazolopyrimidines exhibit characteristic NMR profiles:
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¹H NMR: Methyl groups typically resonate between δ 2.3–2.6 ppm, while aromatic protons appear as complex multiplets in δ 6.8–8.2 ppm .
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¹³C NMR: The CF₃ carbon resonates near δ 120–125 ppm (quartet, J = 270–280 Hz), and pyrimidine carbons appear between δ 150–160 ppm .
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MS: Molecular ion peaks at m/z 311.2 (M⁺) with fragmentation patterns dominated by loss of -CF₃ (69 Da) and subsequent ring decomposition.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis follows a multi-step sequence common to triazolopyrimidine derivatives :
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Condensation: 3-Amino-1,2,4-triazole reacts with ethyl acetoacetate derivatives under acidic conditions to form 7-hydroxytriazolopyrimidine intermediates.
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, enhancing reactivity for nucleophilic substitution.
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Amination: Displacement of the chlorine atom with 4-fluoroaniline in polar aprotic solvents (e.g., DMF) with potassium carbonate as base yields the target compound.
Critical parameters include reaction temperature (80–110°C for amination), stoichiometric ratios (1:1.2 amine:chloro intermediate), and purification via silica gel chromatography .
Yield Optimization Challenges
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Byproduct Formation: Competing reactions at N1 vs. N2 of the triazole ring necessitate strict temperature control .
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Fluorophenylamine Reactivity: Electron-withdrawing fluorine substituents reduce nucleophilicity, requiring prolonged reaction times (12–24 hrs).
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Solvent Effects: DMF enhances solubility but complicates purification; switching to acetonitrile with phase-transfer catalysts (e.g., TBAB) improves yields by 15–20% in pilot studies .
Biological Activity and Mechanistic Insights
Hypothesized Targets
Though direct data is lacking, structural analogues inhibit:
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Dihydroorotate Dehydrogenase (DHODH): A mitochondrial enzyme critical for pyrimidine biosynthesis in pathogens like Plasmodium falciparum (malaria) .
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Mycobacterial Membrane Protein Large 3 (MmpL3): A transporter essential for Mycobacterium tuberculosis cell wall synthesis .
The 4-fluorophenyl group may enhance target binding through halogen bonding with carbonyl oxygens in enzyme active sites, while the CF₃ group contributes to hydrophobic interactions .
Table 2: Activity of Triazolopyrimidine Analogues
| Compound | Target IC₅₀ (nM) | Antimalarial EC₅₀ (nM) |
|---|---|---|
| DSM1 (Naphthyl analogue) | 58 ± 4 | 92 ± 11 |
| DSM74 (4-CF₃-Ph) | 210 ± 15 | 340 ± 29 |
| This Compound | Not Reported | Not Reported |
Data from suggest that bulkier aryl groups (e.g., naphthyl) improve DHODH inhibition, while electron-deficient substituents (e.g., -CF₃) enhance metabolic stability but reduce potency. The 4-fluorophenyl group in the subject compound may balance these properties, warranting empirical validation.
Future Research Directions
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Synthetic Chemistry: Develop one-pot methodologies to reduce steps and improve atom economy.
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Target Deconvolution: Employ chemoproteomics to identify binding partners beyond DHODH/MmpL3.
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Formulation Science: Explore nanocrystal formulations to enhance aqueous solubility (<10 µg/mL predicted).
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In Vivo Efficacy: Prioritize P. berghei murine malaria models and Mycobacterium marinum zebrafish assays for proof-of-concept .
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